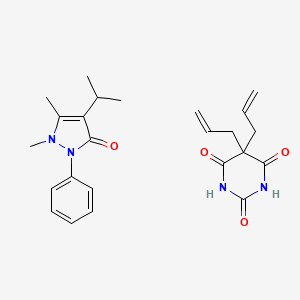
5,5-Bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one is a pharmaceutical compound that combines the properties of two active ingredients: allobarbital and propyphenazone. Allobarbital is a barbiturate derivative known for its sedative and anticonvulsant properties, while propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects. This combination is used to enhance the therapeutic effects of both components, providing relief from pain, fever, and anxiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of allobarbital involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide, followed by the addition of allyl bromide to form the final product. Propyphenazone is synthesized through the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and alkylation with isopropyl bromide.
Industrial Production Methods
Industrial production of allobarbital mixture with propyphenazone involves the large-scale synthesis of both components, followed by their combination in specific ratios. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product. The mixture is then formulated into various dosage forms, such as tablets or liquid preparations, for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions
Allobarbital and propyphenazone undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their respective reduced forms.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of allobarbital can lead to the formation of barbituric acid derivatives, while propyphenazone oxidation can produce various ketones and alcohols.
Reduction: Reduction of allobarbital can yield dihydroallobarbital, and propyphenazone reduction can result in the formation of secondary amines.
Substitution: Substitution reactions can produce halogenated derivatives of both compounds.
Applications De Recherche Scientifique
5,5-Bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one has several scientific research applications:
Chemistry: Used as a model compound in studying the kinetics and mechanisms of barbiturate and NSAID reactions.
Biology: Employed in research on the effects of sedatives and analgesics on biological systems.
Medicine: Investigated for its potential use in treating conditions such as epilepsy, chronic pain, and fever.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Allobarbital
Allobarbital exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission and sedation. It also has anticonvulsant properties by stabilizing neuronal membranes and reducing excitability.
Propyphenazone
Propyphenazone works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. Propyphenazone also has mild central nervous system depressant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Aminophenazone: A related NSAID with similar analgesic and antipyretic effects.
Paracetamol: An analgesic and antipyretic drug often compared with propyphenazone.
Uniqueness
The combination of allobarbital and propyphenazone is unique due to its dual action, providing both sedative and analgesic effects. This makes it particularly useful in treating conditions that require both pain relief and sedation, such as severe headaches, migraines, and certain types of neuralgia.
Propriétés
Numéro CAS |
34356-64-4 |
|---|---|
Formule moléculaire |
C24H30N4O4 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
5,5-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C14H18N2O.C10H12N2O3/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h5-10H,1-4H3;3-4H,1-2,5-6H2,(H2,11,12,13,14,15) |
Clé InChI |
IGRYLJCVPLWLLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.C=CCC1(C(=O)NC(=O)NC1=O)CC=C |
| 34356-64-4 | |
Synonymes |
Pabialgin P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methoxy-N-(3-pyridinylmethyl)-2-furo[2,3-b]quinolinecarboxamide](/img/structure/B1229278.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)
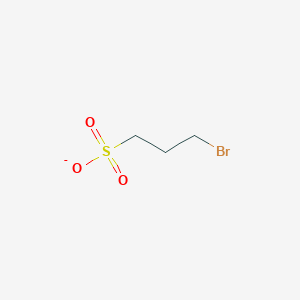
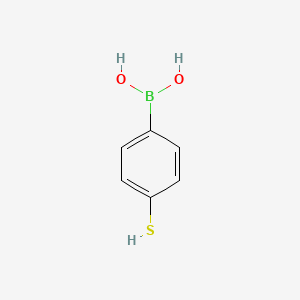
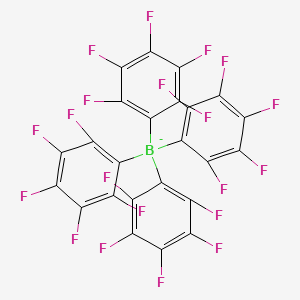
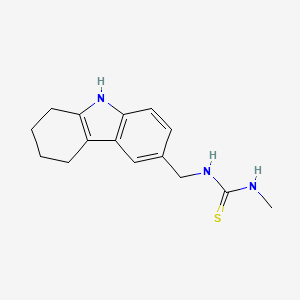
![4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-chlorobenzoate](/img/structure/B1229287.png)
![N-{2-[(2-PHENOXYETHYL)CARBAMOYL]PHENYL}OXOLANE-2-CARBOXAMIDE](/img/structure/B1229289.png)
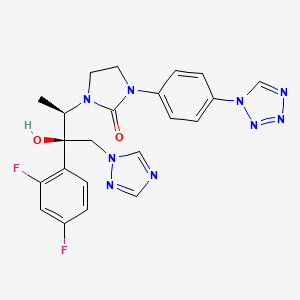


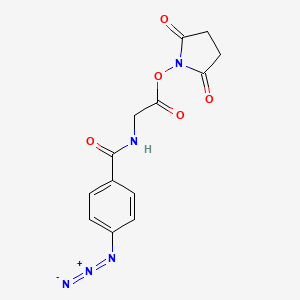
![[(2R,3S,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hexadecanoate](/img/structure/B1229299.png)
